7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
Brand Name:
Vulcanchem
CAS No.:
329217-07-4
VCID:
VC0022727
InChI:
InChI=1S/C20H15NO2S/c22-20-16-8-4-5-9-18(16)24-19-12-15(10-11-17(19)21-20)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
SMILES:
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C4S3
Molecular Formula:
C20H15NO2S
Molecular Weight:
333.4 g/mol
7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
CAS No.: 329217-07-4
Reference Standards
VCID: VC0022727
Molecular Formula: C20H15NO2S
Molecular Weight: 333.4 g/mol
CAS No. | 329217-07-4 |
---|---|
Product Name | 7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one |
Molecular Formula | C20H15NO2S |
Molecular Weight | 333.4 g/mol |
IUPAC Name | 2-phenylmethoxy-5H-benzo[b][1,4]benzothiazepin-6-one |
Standard InChI | InChI=1S/C20H15NO2S/c22-20-16-8-4-5-9-18(16)24-19-12-15(10-11-17(19)21-20)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) |
Standard InChIKey | ILEHOLFZCSNFEM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C4S3 |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C4S3 |
Synonyms | 7-(Phenylmethoxy)-dibenzo[b,f][1,4]thiazepin-11(10H)-one; |
PubChem Compound | 10568647 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume